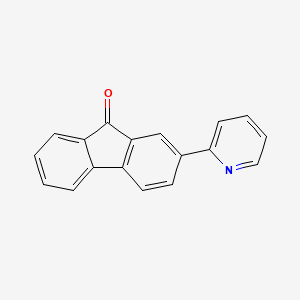
2-(Pyridin-2-YL)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-YL)-9H-fluoren-9-one is a heterocyclic compound that features a pyridine ring fused to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)-9H-fluoren-9-one typically involves the reaction of 2-bromopyridine with fluorene-9-one under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene and pyridine rings.
Reduction: Reduced forms of the fluorene backbone.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-YL)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets, altering their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-YL)pyrimidine: Shares the pyridine moiety but differs in the core structure.
2-(Pyridin-2-YL)aniline: Contains a pyridine ring attached to an aniline group.
2-(Pyridin-2-YL)carbazole: Features a pyridine ring fused to a carbazole backbone.
Uniqueness
2-(Pyridin-2-YL)-9H-fluoren-9-one is unique due to its fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and therapeutic agents.
Biological Activity
2-(Pyridin-2-YL)-9H-fluoren-9-one is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring attached to a fluorenone structure. This unique arrangement contributes to its reactivity and biological activity. The general formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were comparable to standard antibiotics, suggesting potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating potent activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis . This interaction leads to altered cellular pathways that can inhibit tumor growth and promote cell death.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various fluorenone derivatives, this compound was identified as one of the most effective compounds against resistant bacterial strains. Its structural modifications enhanced its lipophilicity, improving membrane penetration and efficacy .
- Cytotoxicity Assessment : A comparative study involving multiple pyridine-based compounds revealed that this compound exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives. The study emphasized the importance of the pyridine moiety in enhancing biological activity .
Properties
CAS No. |
809287-26-1 |
|---|---|
Molecular Formula |
C18H11NO |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-pyridin-2-ylfluoren-9-one |
InChI |
InChI=1S/C18H11NO/c20-18-15-6-2-1-5-13(15)14-9-8-12(11-16(14)18)17-7-3-4-10-19-17/h1-11H |
InChI Key |
LSNHDNHOYSJGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















